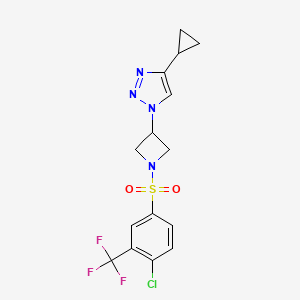
4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a combination of fluorinated aromatic rings, sulfonyl groups, and heterocyclic structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine ring formation: This step might involve the cyclization of appropriate diamines with dihaloalkanes.
Final coupling: The final step would involve coupling the thiazole and piperazine derivatives under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution could occur on the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazine: Similar structure but without the ketone group.
4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
The presence of the ketone group in 4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one might confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S2/c1-22-11-3-2-10(15)8-12(11)24(20,21)17-5-6-18(13(19)9-17)14-16-4-7-23-14/h2-4,7-8H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWSWLCGYCQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)
![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)

![3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2427101.png)
![octahydropiperazino[2,1-c]morpholin-6-one hydrochloride](/img/structure/B2427102.png)


![1-(3-Methoxyphenyl)-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)pyrrolidin-2-one](/img/structure/B2427109.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2427111.png)
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2427113.png)



![4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2427119.png)
